Superior Glucocorticoid Receptor Binding Affinity vs. Fluticasone Propionate and Mometasone Furoate
In direct comparative assays using human lung glucocorticoid receptors, Fluticasone Furoate (FF) demonstrates a significantly higher relative receptor affinity (RRA) than its closest structural analog, Fluticasone Propionate (FP), and another widely used ICS, Mometasone Furoate (MF). The RRA of FF is reported as 2989 ± 135 relative to dexamethasone (RRA=100), compared to 1775 ± 130 for FP and 2244 for MF [1]. This enhanced binding is consistent across multiple studies and is corroborated by a lower Kd value of 0.3 nM for FF versus 0.51 nM for FP [2].
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity |
|---|---|
| Target Compound Data | RRA: 2989 ± 135; Kd: 0.3 nM ± 0.02 |
| Comparator Or Baseline | Fluticasone Propionate: RRA 1775 ± 130, Kd 0.51 nM ± 0.03; Mometasone Furoate: RRA 2244 |
| Quantified Difference | FF exhibits a 1.68-fold higher RRA and a 0.41-fold lower Kd (indicating higher affinity) compared to FP. |
| Conditions | Human lung glucocorticoid receptor binding assays; values represent mean ± SD. |
Why This Matters
For in vitro studies of GR-mediated transcriptional regulation, the higher receptor affinity of FF translates to greater potency, allowing for the use of lower concentrations to achieve equivalent or greater pharmacological effects, which is critical for experiments with limited compound solubility or where off-target effects are a concern.
- [1] Valotis A, Högger P. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respir Res. 2007;8(1):54. doi:10.1186/1465-9921-8-54. View Source
- [2] Lumry WR. A review of the preclinical and clinical data of newer intranasal steroids used in the treatment of allergic rhinitis. J Asthma Allergy. 2010;3:19-29. Table 1. doi:10.2147/JAA.S10274. View Source
